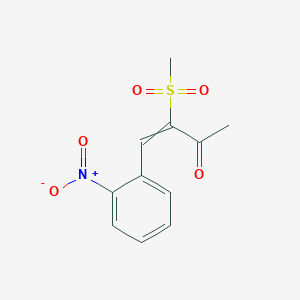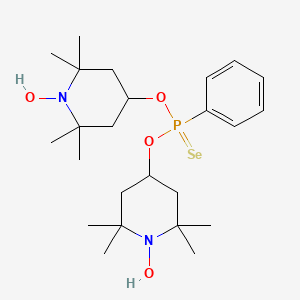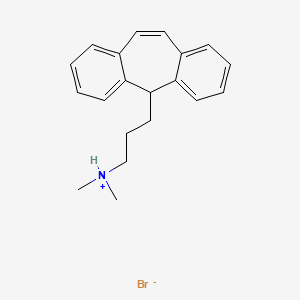![molecular formula C10H19ClN3O3PS B14477980 Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester CAS No. 68957-49-3](/img/structure/B14477980.png)
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester, also known as Isazophos, is an organophosphorus compound with the molecular formula C₉H₁₇ClN₃O₃PS and a molecular weight of 313.741 g/mol . This compound is primarily used as an insecticide and nematicide in agricultural settings.
Méthodes De Préparation
The synthesis of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the reaction of diethyl phosphorochloridothioate with 5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazole-3-thiol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods often involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and triazole compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phosphoric acid derivatives and substituted triazole compounds.
Applications De Recherche Scientifique
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester has several scientific research applications:
Agriculture: It is widely used as an insecticide and nematicide to protect crops from pests and nematodes.
Chemistry: It serves as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding its toxicological effects.
Mécanisme D'action
The primary mechanism of action of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester is similar to other organophosphorus insecticides such as:
Chlorpyrifos: Another widely used organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Diazinon: An organophosphorus compound used as an insecticide with a similar mode of action but different target pests.
Malathion: An organophosphorus insecticide with a broader spectrum of activity and different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct physicochemical properties and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
68957-49-3 |
|---|---|
Formule moléculaire |
C10H19ClN3O3PS |
Poids moléculaire |
327.77 g/mol |
Nom IUPAC |
(1-tert-butyl-5-chloro-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H19ClN3O3PS/c1-6-15-18(19,16-7-2)17-9-12-8(11)14(13-9)10(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
MBMDOOLFVVYKFT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)




![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)

![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)

![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)

